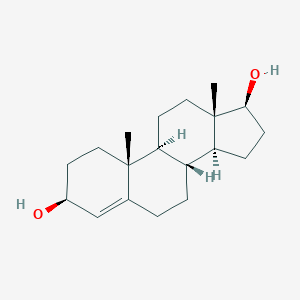

4-Androstenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Androstenediol, also known as androst-4-ene-3β,17β-diol, is an androstenediol that is converted to testosterone . It is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Synthesis Analysis

Mycobacterium neoaurum strains can transform phytosterols to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . The major chemicals in the synthesis of steroid drugs are known as 4-androstene-3,17-dione (androstenedione, AD) and 1,4-androstadiene-3,17-dione (androstadienedione, ADD) .Molecular Structure Analysis

The molecular formula of this compound is C19H30O2. It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da .Chemical Reactions Analysis

This compound is converted to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD). The conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C. It has an enthalpy of vaporization of 79.2±6.0 kJ/mol and a flash point of 195.5±23.3 °C .Aplicaciones Científicas De Investigación

Producción de Hormonas Esteroides

4-Androstenediol es una hormona esteroidea que se produce en las gónadas masculinas y femeninas, así como en las glándulas suprarrenales . Juega un papel clave en la producción de estrógeno y testosterona .

Mejora del Rendimiento

Conocido como "andro" por los atletas, this compound se usa comúnmente como una alternativa natural a los esteroides anabólicos . Se cree que, al aumentar los niveles de testosterona, mejora el rendimiento deportivo .

Suplemento para el Culturismo

This compound se utiliza como un suplemento para el culturismo. Se cree que ayuda a desarrollar músculos y reducir la grasa .

Aumento de Energía

Algunos usuarios toman this compound para aumentar los niveles de energía .

Salud de los Glóbulos Rojos

Se cree que this compound ayuda a mantener glóbulos rojos sanos .

Mejora del Rendimiento Sexual

This compound también se utiliza para aumentar el rendimiento sexual .

Actividad Estrogénica

This compound es muy débilmente estrogénico. Tiene aproximadamente el 0.5% y el 0.6% de la afinidad del estradiol en ERα y ERβ, respectivamente .

Aumento de los Niveles de Testosterona

Patrick Arnold tiene una patente de 1999 sobre "Uso de this compound para aumentar los niveles de testosterona en humanos"

Mecanismo De Acción

Target of Action

4-Androstenediol primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of masculine characteristics.

Mode of Action

This compound interacts with its target, the androgen receptor, by acting as a weak partial agonist In the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound can have antagonistic actions, behaving more like an antiandrogen .

Biochemical Pathways

This compound is an intermediate in the biosynthesis of testosterone. It is converted to testosterone through a biochemical pathway that involves the reduction of the 17-keto group (by 17-hydroxysteroid dehydrogenases) and the oxidation of the 3-beta hydroxyl group to a 3-keto group (by 3-hydroxysteroid dehydrogenases) . This conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .

Result of Action

The primary result of this compound’s action is the production of testosterone, a key hormone in the development and maintenance of male secondary sexual characteristics . As a weak partial agonist of the androgen receptor, this compound can also induce androgenic effects, although to a lesser extent than testosterone .

Safety and Hazards

Direcciones Futuras

4-Androstenediol is closer to testosterone structurally than 5-androstenediol, and it acts as a weak potential agonist of the androgen receptor. On its own, this compound does not have a prominent androgen receptor binding affinity, but as a prohormone it converts to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD) .

Análisis Bioquímico

Biochemical Properties

4-Androstenediol is converted to testosterone at a rate of about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway . It interacts with enzymes, proteins, and other biomolecules in this conversion process .

Cellular Effects

This compound has androgenic effects, acting as a weak partial agonist of the androgen receptor . Due to its lower intrinsic activity in comparison, in the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound has antagonistic actions, behaving more like an antiandrogen .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to testosterone through a specific enzymatic pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts it to testosterone . It interacts with enzymes in this process .

Propiedades

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of 4-Androstenediol involves the conversion of progesterone to androstenedione, followed by reduction to yield 4-Androstenediol.", "The reduction step can be achieved using catalytic hydrogenation or using sodium borohydride as a reducing agent." ], "Starting Materials": [ "Progesterone", "Sodium borohydride or hydrogen gas and a catalyst" ], "Reaction": [ "Step 1: Progesterone is converted to androstenedione through a series of reactions such as oxidation, isomerization, and dehydration.", "Step 2: Androstenedione is then reduced using catalytic hydrogenation or sodium borohydride to yield 4-Androstenediol.", "The reaction conditions for catalytic hydrogenation involve the use of a hydrogen gas and a catalyst such as palladium on carbon, while the reduction using sodium borohydride is carried out in the presence of a solvent such as ethanol and a mild acid such as acetic acid." ] } | |

Número CAS |

1156-92-9 |

Fórmula molecular |

C19H30O2 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |

Clave InChI |

BTTWKVFKBPAFDK-UALLODJUSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Apariencia |

Powder |

| 1156-92-9 | |

Descripción física |

Solid |

Sinónimos |

(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

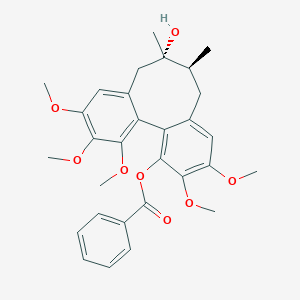

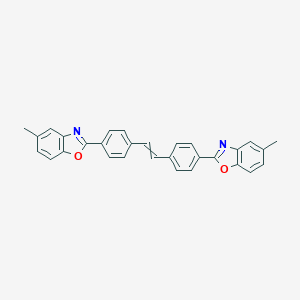

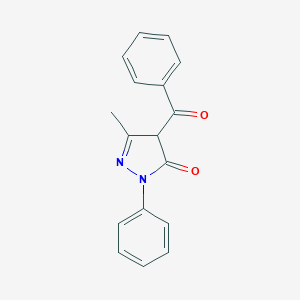

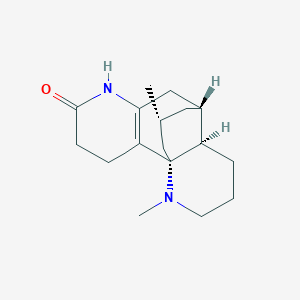

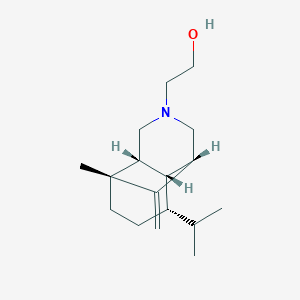

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)